molecular formula C15H8Cl2N4O B2794548 7-chloro-3-(3-chlorophenyl)-4H,5H-[1,2,3]triazolo[1,5-a]quinazolin-5-one CAS No. 899976-93-3

7-chloro-3-(3-chlorophenyl)-4H,5H-[1,2,3]triazolo[1,5-a]quinazolin-5-one

Cat. No.: B2794548
CAS No.: 899976-93-3
M. Wt: 331.16
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-chloro-3-(3-chlorophenyl)-4H,5H-[1,2,3]triazolo[1,5-a]quinazolin-5-one is a synthetic triazoloquinazoline derivative of significant interest in medicinal chemistry and oncology research. This compound features a planar polyaromatic system, a characteristic shared with DNA-intercalating agents and topoisomerase II (Topo II) inhibitors . Similar triazoloquinazoline scaffolds have been extensively investigated as potent antagonists for adenosine receptor subtypes (A1, A2A, A2B, and A3), with modifications on the core structure profoundly influencing receptor potency and selectivity . Furthermore, this class of compounds has demonstrated notable cytotoxic effects in vitro, with specific derivatives exhibiting promising activity against various human cancer cell lines, such as breast cancer (MCF-7) and cervical cancer (HeLa) . The mechanism of action for related molecules involves DNA intercalation, leading to the inhibition of Topo II, an enzyme critical for DNA replication and cell proliferation, ultimately triggering apoptosis and cell cycle arrest . Researchers can utilize this high-quality compound as a key chemical tool for exploring new anticancer therapeutics, studying adenosine receptor pharmacology, and investigating the biochemical pathways of cell death. This product is intended for research and development use only by technically qualified individuals. It is not intended for diagnostic or therapeutic uses in humans or animals.

Properties

IUPAC Name

7-chloro-3-(3-chlorophenyl)-1H-triazolo[1,5-a]quinazolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8Cl2N4O/c16-9-3-1-2-8(6-9)13-14-18-15(22)11-7-10(17)4-5-12(11)21(14)20-19-13/h1-7,20H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTWHCVBYBFOSRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=NNN3C2=NC(=O)C4=C3C=CC(=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-3-(3-chlorophenyl)-4H,5H-[1,2,3]triazolo[1,5-a]quinazolin-5-one typically involves the condensation of o-azidobenzoic acid with phenylacetonitrile in the presence of methanolic sodium methoxide. This reaction produces 4,5-dihydro-5-oxo-3-phenyl-1,2,3-triazolo[1,5-a]quinazoline, which can be further modified to yield the desired compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

7-chloro-3-(3-chlorophenyl)-4H,5H-[1,2,3]triazolo[1,5-a]quinazolin-5-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives, while substitution reactions may produce various triazoloquinazoline analogs.

Scientific Research Applications

7-chloro-3-(3-chlorophenyl)-4H,5H-[1,2,3]triazolo[1,5-a]quinazolin-5-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-chloro-3-(3-chlorophenyl)-4H,5H-[1,2,3]triazolo[1,5-a]quinazolin-5-one involves its interaction with specific molecular targets. For instance, it may inhibit cyclin-dependent kinase 2 (CDK2), a key enzyme involved in cell cycle regulation. By binding to the active site of CDK2, the compound can prevent the enzyme from phosphorylating its substrates, thereby inhibiting cell proliferation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Variations

The target compound is structurally compared to other triazoloquinazoline derivatives (Table 1). Key differences lie in substituent type, position, and electronic effects:

Compound Substituents Key Structural Features Reference
7-Chloro-3-(3-chlorophenyl)-4H,5H-[1,2,3]triazolo[1,5-a]quinazolin-5-one Cl at C7; 3-Cl-phenyl at C3 Dual chloro groups enhance lipophilicity and electron-withdrawing effects. N/A
2-Methylsulfanyl-4H-[1,2,4]triazolo[1,5-a]quinazolin-5-one (5g) SMe at C2 Thioether group increases nucleophilicity; lower polarity vs. chloro substituents.
5-Chloro-2-methylsulfonyl-[1,2,4]triazolo[1,5-a]quinazoline (13) Cl at C5; SO2Me at C2 Sulfonyl group enhances solubility and hydrogen-bonding potential.
3a-(4-Chlorophenyl)-1-thioxo-imidazo[1,5-a]quinazolin-5(1H)-one Cl-phenyl at C3a; C=S at N1 Thioamide tautomerism alters reactivity and biological interactions.
2-Benzyloxy-7,8-dimethoxy-4H-[1,2,4]triazolo[1,5-a]quinazolin-5-one (5e) OCH2Ph at C2; OMe at C7, C8 Methoxy and benzyloxy groups increase steric bulk and modulate electronic density.

Spectral and Physical Properties

  • IR Spectroscopy: The target compound’s carbonyl (C=O) stretch is expected near 1,690–1,710 cm⁻¹, consistent with triazoloquinazolinones . Thioamide derivatives (e.g., 3a-(4-Cl-phenyl)-1-thioxo) show C=S stretches at ~1,250 cm⁻¹, absent in the target compound .
  • NMR Data: ¹H-NMR: Aromatic protons in the target compound’s 3-chlorophenyl group resonate at δ ~7.2–7.8 ppm, similar to 5e (δ 7.37–8.16 ppm for benzyloxy analogs) . ¹³C-NMR: Quinazolinone carbonyl signals appear at δ ~167–168 ppm, as seen in 5a (δ 168.02 ppm) .

Physicochemical Properties

  • Melting Points : Chloro-substituted analogs (e.g., 5-Chloro-2-methylsulfonyl, m.p. 196–198°C) generally exhibit higher melting points than alkoxy derivatives (e.g., 5d: m.p. 197–199°C) due to enhanced intermolecular interactions .
  • Solubility : Sulfonyl (e.g., compound 13) and carboxylic acid derivatives (e.g., 5a) show improved aqueous solubility compared to chloro- or aryl-substituted analogs .

Q & A

Q. Advanced Synthesis Considerations

  • Temperature control : Lower temperatures (0–5°C) during cyclization reduce side reactions .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity for aryl substitutions .
  • Catalyst use : Palladium catalysts (e.g., Pd(PPh₃)₄) improve efficiency in cross-coupling steps .
  • In-line monitoring : Techniques like TLC or HPLC ensure reaction progression and early detection of by-products .

Which spectroscopic methods are essential for confirming the structure of this compound?

Q. Basic Characterization Techniques

  • ¹H/¹³C NMR : Assigns proton and carbon environments, confirming substituent positions (e.g., chlorophenyl groups) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₁₆H₉Cl₂N₄O) .
  • FT-IR : Identifies functional groups (e.g., carbonyl stretch at ~1700 cm⁻¹) .

How can X-ray crystallography using SHELX software aid in structural elucidation and refinement?

Advanced Structural Analysis
SHELX programs (e.g., SHELXL) refine crystallographic data to resolve:

  • Bond lengths/angles : Confirms the triazoloquinazoline core geometry .
  • Hydrogen bonding networks : Critical for understanding solid-state packing and stability (e.g., N–H···O dimers) .
  • Disorder modeling : Resolves ambiguities in electron density maps for bulky substituents like chlorophenyl groups .

What in vitro assays are used to evaluate the anticancer potential of this compound?

Q. Biological Activity Screening

  • NCI-60 panel : Screens against 60 human cancer cell lines at 10⁻⁵ M, measuring growth inhibition (GP%) .
  • Kinase inhibition assays : Targets kinases (e.g., EGFR, VEGFR) via fluorescence-based ADP-Glo™ assays .
  • Apoptosis assays : Flow cytometry with Annexin V/PI staining quantifies cell death mechanisms .

What molecular targets (e.g., kinases) are hypothesized for this compound based on structural analogs?

Mechanistic Hypotheses
Structural analogs (e.g., triazoloquinazolines with piperazine substituents) suggest:

  • Kinase inhibition : Interaction with ATP-binding pockets due to planar triazoloquinazoline core .
  • DNA intercalation : Aromatic systems may stabilize DNA adducts, observed in related compounds .

How can researchers resolve discrepancies in bioactivity data across different studies?

Q. Addressing Data Contradictions

  • Solubility adjustments : Poor aqueous solubility (common in fused heterocycles) may mask activity; use DMSO/cosolvents .
  • Structural validation : Confirm compound identity via crystallography to rule out polymorphic variations .
  • Dose-response curves : Re-test inactive compounds at higher concentrations (e.g., 10⁻⁴ M) .

Which substituent modifications are explored to enhance the compound's pharmacokinetic properties?

Q. Advanced Structural Optimization

  • Lipophilicity : Trifluoromethyl or methoxy groups improve membrane permeability .
  • Solubility : Sulfonate or PEG-linked substituents enhance aqueous solubility .
  • Metabolic stability : tert-Butyl carbamate (Boc) protection reduces hepatic clearance .

What strategies are employed to address poor aqueous solubility affecting bioactivity?

Q. Solubility Enhancement Methods

  • Nanoformulation : Liposomal encapsulation increases bioavailability .
  • Salt formation : Hydrochloride salts improve solubility in physiological buffers .
  • Prodrug design : Phosphate esters hydrolyze in vivo to release active compound .

How can reaction pathways be controlled to minimize by-products during synthesis?

Q. Advanced Reaction Engineering

  • Domino reactions : Sequential azide-alkyne cyclization and cyclization steps reduce intermediate isolation .
  • Microwave-assisted synthesis : Accelerates reaction kinetics, minimizing decomposition .
  • Protecting groups : Boc or benzyl groups prevent unwanted substitutions during chlorination .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.